6-Methoxy-7-methyl-[1,5]naphthyridin-4-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
6-methoxy-7-methyl-1H-1,5-naphthyridin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-6-5-7-9(12-10(6)14-2)8(13)3-4-11-7/h3-5H,1-2H3,(H,11,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXFDRSQQOJXCIV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=O)C=CN2)N=C1OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 1,5 Naphthyridin 4 Ol Derivatives
Historical and Contemporary Approaches to 1,5-Naphthyridine (B1222797) Core Synthesis
The construction of the 1,5-naphthyridine scaffold is a central theme in heterocyclic chemistry. Over the years, a variety of synthetic protocols have been developed, ranging from classical cyclization reactions to modern transition-metal-catalyzed methods. researchgate.net These strategies typically involve the formation of one of the pyridine (B92270) rings by annulation onto a pre-existing pyridine structure.
Cyclization Reactions (e.g., Skraup-type, Conrad-Limpach, Friedländer)
Cyclization reactions represent the most traditional and widely employed methods for assembling the 1,5-naphthyridine core. These reactions typically build the second pyridine ring onto a 3-aminopyridine (B143674) precursor.
Skraup-type Reaction: The Skraup reaction is a classic method for synthesizing quinolines and has been adapted for 1,5-naphthyridines. mdpi.com The reaction involves heating a 3-aminopyridine derivative with glycerol (B35011), an oxidizing agent (such as iodine, MnO₂, or KMnO₄), and sulfuric acid. nih.govmdpi.com For instance, substituted 3-aminopyridine compounds can react with glycerol using iodine as a catalyst in a dioxane/water mixture. nih.gov A modified Skraup synthesis was used to prepare 4-methylbenzo[c] nih.govresearchgate.netnaphthyridine via the Michael addition of 4-aminoisoquinoline (B122460) with methyl vinyl ketone. nih.gov
Conrad-Limpach Reaction: This method is particularly relevant for the synthesis of 1,5-naphthyridin-4-one derivatives. mdpi.com It involves the thermal condensation of a 3-aminopyridine with a β-ketoester, which proceeds through a Schiff base intermediate that subsequently cyclizes. mdpi.com An extension of this methodology uses Meldrum's acid in place of β-ketoesters to afford 4-hydroxy-1,5-naphthyridines. mdpi.com For example, reacting 3-aminopyridine derivatives with Meldrum's acid in triethylformate, followed by heating in Dowtherm A, yields the corresponding 4-hydroxynaphthyridinone. mdpi.com
Friedländer Synthesis: The Friedländer synthesis offers a direct route to substituted naphthyridines by reacting a 3-amino-pyridine carbaldehyde or ketone with a compound containing an activated methylene (B1212753) group (e.g., a ketone). nih.gov For example, benzo[b] nih.govresearchgate.netnaphthyridine can be prepared from 3-aminopicolinaldehyde (B17692) and 2-methylcyclohexanone. nih.gov This method is valued for its convergence and ability to introduce substituents in a controlled manner. researchgate.net
Table 1: Overview of Classical Cyclization Reactions for 1,5-Naphthyridine Synthesis
| Reaction Name | Starting Materials | Key Reagents/Conditions | Product Type | Citation |
| Skraup Reaction | 3-Aminopyridine, Glycerol | H₂SO₄, Oxidizing Agent (e.g., Iodine) | 1,5-Naphthyridine | nih.gov, mdpi.com |
| Conrad-Limpach | 3-Aminopyridine, β-Ketoester or Meldrum's Acid | Thermal condensation, Dowtherm A | 1,5-Naphthyridin-4-one | mdpi.com |
| Friedländer Synthesis | 3-Amino-pyridine-aldehyde/ketone, Ketone | Base (e.g., tBuOK, NaOH) or Acid | Substituted 1,5-Naphthyridine | nih.gov |
Cycloaddition Reactions (e.g., [4+2]-cycloaddition)
Cycloaddition reactions provide an elegant and efficient pathway to construct the polycyclic framework of naphthyridines, often with good stereochemical control.
[4+2]-Cycloaddition (Diels-Alder Type): The hetero-Diels-Alder reaction is a powerful tool for this purpose. nih.gov An intramolecular aza-Diels-Alder reaction of an o-furyl(allylamino)pyridine, mediated by a catalytic amount of acid, can produce 5,6-dihydrobenzo[c] nih.govresearchgate.netnaphthyridines. nih.gov A prominent example involves the reaction between imines, prepared from 3-aminopyridines, and an olefin like styrene. This [4+2] cycloaddition proceeds to give tetrahydro-1,5-naphthyridines, which can then be aromatized to yield the final 1,5-naphthyridine product. nih.gov
Transition-Metal Catalyzed Cross-Coupling Reactions (e.g., Stille, Negishi, Sonogashira)
Modern synthetic strategies increasingly rely on transition-metal catalysis to construct precursors that can be cyclized to the 1,5-naphthyridine ring. nih.govresearchgate.net These methods offer high efficiency and functional group tolerance. The general catalytic cycle involves oxidative addition, transmetalation, and reductive elimination. youtube.comyoutube.com
Stille Coupling: The Stille cross-coupling reaction has been utilized to form the 1,5-naphthyridine ring system. nih.govresearchgate.net
Heck Reaction: A Heck reaction between a substituted pyridine, such as 2-bromo-6-fluoropyridin-3-amine, and methyl acrylate (B77674) can produce an intermediate that cyclizes in the presence of PBu₃ in acetic acid to yield a 1,5-naphthyridinone derivative in excellent yields. nih.govmdpi.com
Negishi Coupling: The Negishi reaction, which couples an organozinc compound with an organic halide in the presence of a nickel or palladium catalyst, is a powerful C-C bond-forming tool. nih.gov This reaction is noted for the high reactivity of the organozinc reagents, which allows for efficient transmetalation. nih.gov This methodology can be applied to synthesize complex precursors for subsequent cyclization into the naphthyridine core.
Sonogashira Coupling: While not explicitly detailed for 1,5-naphthyridine synthesis in the provided context, the Sonogashira coupling, which pairs a terminal alkyne with an aryl or vinyl halide, is a standard method for C-C bond formation and could be readily adapted to build the necessary precursors for cyclization.
Regioselective Functionalization of the Naphthyridine System
Once the core 1,5-naphthyridine skeleton is formed, the introduction of specific substituents like methoxy (B1213986) and methyl groups is required. This often necessitates regioselective functionalization reactions.
Introduction of Methoxy Substituents
The methoxy group can be introduced either by starting with a methoxy-substituted precursor or by functionalizing the pre-formed naphthyridine ring.
From Methoxy-Substituted Precursors: A straightforward strategy is to begin the synthesis with a pyridine ring that already contains the methoxy group. For example, the reaction of 6-methoxy-3-pyridinamine with 2,6-dichloro-3-nitrobenzoic acid, followed by acid-catalyzed cyclization, yields 9-chloro-2-methoxy-6-nitro-5,10-dihydrobenzo[b] nih.govresearchgate.netnaphthyridin-10-one. nih.gov Similarly, 2-hydroxy-6-methyl-1,5-naphthyridine can be prepared starting from 6-methoxy-3-aminopyridine. nih.gov
Nucleophilic Aromatic Substitution (SNAr): A common method for introducing a methoxy group onto an electron-deficient heterocyclic ring is through nucleophilic aromatic substitution of a halogen. Chloro-substituted 1,5-naphthyridines can be converted to their methoxylated counterparts by reacting them with sodium methoxide (B1231860) in methanol (B129727) under heating conditions. nih.gov This displacement reaction is an effective way to install the methoxy group regioselectively. nih.gov
Strategies for Methyl Group Incorporation
The incorporation of a methyl group, often referred to as a "magic methyl" in medicinal chemistry for its ability to favorably alter molecular properties, can be achieved through various synthetic strategies. rsc.orgrsc.org
Building from Methylated Precursors: The methyl group can be incorporated as part of the initial building blocks. For instance, 2,8-dimethyl-1,5-naphthyridine (B3057075) can be synthesized via a Skraup-type reaction using 3-amino-4-methylpyridine. nih.gov
Reductive Alkylation: N-methylation of fused tetrahydro nih.govresearchgate.netnaphthyridine systems can be accomplished through reductive alkylation. mdpi.com For example, the reductive methylation of 2,3,9,13b-tetrahydro-1H-benzo[c]indolo[3,2,1-ij] nih.govresearchgate.netnaphthyridine can be achieved using formaldehyde (B43269) and sodium cyanoborohydride to introduce a methyl group onto the nitrogen atom. mdpi.com
Directed C-H Methylation: Modern methods allow for the direct methylation of C-H bonds, often facilitated by a directing group. rsc.org Transition-metal catalysts, such as those based on cobalt or palladium, can be directed by a nearby functional group (e.g., an amide or triazole) to selectively activate and methylate a specific C-H bond. rsc.org This approach is particularly powerful for late-stage functionalization of complex molecules. rsc.org
Table 2: Methodologies for Methyl Group Incorporation
| Strategy | Description | Example Reagents | Citation |
| From Precursors | Using a starting material that already contains the methyl group. | 3-Amino-4-methylpyridine | nih.gov |
| Reductive Alkylation | N-methylation of a reduced naphthyridine ring system. | Formaldehyde, Sodium Cyanoborohydride | mdpi.com |
| Directed C-H Methylation | Transition-metal catalyzed methylation of a specific C-H bond. | Co or Pd catalyst, Methylating agent (e.g., Me₃B₃O₃), Directing Group | rsc.org |
Hydroxylation and Tautomeric Considerations
The introduction of a hydroxyl group at the C4 position of the 1,5-naphthyridine ring system is a critical step in the synthesis of 6-Methoxy-7-methyl- researchgate.netrsc.orgnaphthyridin-4-ol. This functional group significantly influences the molecule's chemical behavior, primarily through the phenomenon of tautomerism.
Hydroxylation of naphthyridine rings can be achieved through various synthetic routes. While direct C-H hydroxylation can be challenging, a common strategy involves the cyclization of appropriately substituted precursors where the hydroxyl group is incorporated as part of the ring-forming reaction. For instance, the use of malonic acid derivatives or related synthons in condensation reactions with aminopyridines can yield 4-hydroxynaphthyridines.
A pivotal aspect of 4-hydroxy-1,5-naphthyridines is their existence in a tautomeric equilibrium with the corresponding researchgate.netrsc.orgnaphthyridin-4(1H)-one form. sigmaaldrich.comlibretexts.orglibretexts.org Tautomers are constitutional isomers that readily interconvert, typically through the migration of a proton. libretexts.orglibretexts.org In the case of 6-Methoxy-7-methyl- researchgate.netrsc.orgnaphthyridin-4-ol, the equilibrium lies significantly towards the amide or "one" tautomer, researchgate.netrsc.orgnaphthyridin-4(1H)-one. This preference is driven by the greater thermodynamic stability of the keto form over the enol form in the heterocyclic system. The IUPAC name for the predominant tautomer is 6-methoxy-7-methyl-1,5-naphthyridin-4(1H)-one. sigmaaldrich.com
Spectroscopic methods are essential for studying this tautomerism. The prevalence of one tautomer over another can be influenced by factors such as the solvent, temperature, and pH. nih.govnih.gov For example, in many heterocyclic systems, the lactam (keto) form is favored in the solid state and in non-polar solvents, while the lactim (enol) form can be more populated in polar solvents.
Table 1: Tautomeric Forms of the Core Structure
| Tautomer Name | Structural Representation | Key Features |
|---|---|---|
| 4-Hydroxy- researchgate.netrsc.orgnaphthyridine (Enol form) | C8H6N2O | Aromatic hydroxyl group |
| researchgate.netrsc.orgNaphthyridin-4(1H)-one (Keto form) | C8H6N2O | Carbonyl group within the ring; non-aromatic pyridinone ring. sigmaaldrich.com |
Synthesis of Related Naphthyridin-4-ol Analogs and Precursors
The synthesis of 6-Methoxy-7-methyl- researchgate.netrsc.orgnaphthyridin-4-ol and its analogs relies on established methodologies for constructing the 1,5-naphthyridine core. Key strategies include cyclization reactions like the Skraup and Friedländer syntheses, as well as modern cross-coupling techniques followed by cyclization. researchgate.netnih.govmdpi.com
A plausible synthetic approach for 6-Methoxy-7-methyl- researchgate.netrsc.orgnaphthyridin-4-ol involves the condensation of a substituted 3-aminopyridine with a β-keto ester or a similar three-carbon component. The starting material would likely be a 3-amino-5-methoxypyridine derivative. The reaction with an appropriate acetoacetate (B1235776) derivative would introduce the methyl group at the C7 position and the hydroxyl/oxo group at the C4 position upon cyclization.
The synthesis of precursors is a critical aspect of this process. For instance, 6-alkoxy-4-hydroxy-1,5-naphthyridine derivatives have been prepared as part of research into new therapeutic agents. dtic.mil These syntheses often involve the construction of a 3-carboalkoxy-4-hydroxy-1,5-naphthyridine intermediate, which can be further modified. dtic.mil
Various synthetic methods for producing the 1,5-naphthyridine scaffold are summarized below.
Table 2: Synthetic Methodologies for 1,5-Naphthyridine Derivatives
| Synthetic Method | Description | Key Reactants | Reference |
|---|---|---|---|
| Skraup Reaction | A classic method involving the reaction of an aminopyridine with glycerol, an acid, and an oxidizing agent to form the fused pyridine ring. | 3-Aminopyridine derivatives, glycerol, sulfuric acid. | nih.govmdpi.comnih.gov |
| Friedländer Annulation | The condensation of a 2-aminopyridine-3-carbaldehyde or ketone with a compound containing an active methylene group (e.g., a ketone or ester). | 2-Aminonicotinaldehyde, compounds with α-methylene ketones. | nih.govnih.govacs.org |
| Heck Reaction/Cyclization | A palladium-catalyzed cross-coupling of a halo-aminopyridine with an alkene, followed by an acid-catalyzed cyclization to form the naphthyridine ring. | 2-Bromo-6-fluoropyridin-3-amine, methyl acrylate. | nih.gov |
| Aza-Diels-Alder Reaction | A cycloaddition reaction between an imine (derived from an aminopyridine) and an alkene or alkyne to create a tetrahydronaphthyridine, which can be subsequently aromatized. | Imines from 3-aminopyridines, styrenes. | nih.govmdpi.com |
The synthesis of specifically substituted analogs, such as those with methoxy and methyl groups, requires careful selection of starting materials. For example, to obtain a 6-methoxy derivative, one would typically start with a 3-amino-5-methoxypyridine. nih.gov The subsequent choice of the cyclization partner determines the substitution pattern on the newly formed ring.
Further functionalization of the naphthyridine core is also a common strategy. For instance, hydroxy-1,5-naphthyridines can be converted to chloro-1,5-naphthyridines using reagents like phosphorus oxychloride (POCl₃). nih.gov These halogenated intermediates are versatile precursors for introducing other functional groups via nucleophilic substitution or cross-coupling reactions. researchgate.net
Table 3: List of Mentioned Compounds
| Compound Name | CAS Number |
|---|---|
| 6-Methoxy-7-methyl- researchgate.netrsc.orgnaphthyridin-4-ol | Not available |
| 1,5-Naphthyridin-4-ol (B95804) | 5423-54-1 |
| researchgate.netrsc.orgNaphthyridin-4(1H)-one | 5423-54-1 |
| 2-Bromo-6-fluoropyridin-3-amine | Not available |
| 3-Amino-5-methoxypyridine | 50743-30-1 |
| 2-Aminonicotinaldehyde | 31340-41-5 |
| Phosphorus oxychloride | 10025-87-3 |
| Methyl acrylate | 96-33-3 |
Elucidation of Structure Activity Relationships Sar in 1,5 Naphthyridine Systems
Influence of Substituent Position and Nature on Biological Activity
The specific substitution pattern of 6-Methoxy-7-methyl- nih.govresearchgate.netnaphthyridin-4-ol highlights three key positions—4, 6, and 7—that are critical for defining its pharmacological profile.
Role of Methoxy (B1213986) Group at Position 6
The methoxy group (-OCH₃) at the C-6 position is an important modulator of biological activity. As an electron-donating group, it can influence the electron density of the naphthyridine ring system, which can be crucial for binding to target proteins. mdpi.com In some heterocyclic systems, the addition of methoxy groups near a potential O₂ binding site has been shown to enhance catalytic activity, suggesting an influence on the electronic environment of the molecule. mdpi.com
While direct SAR studies on a C-6 methoxy group in 1,5-naphthyridines are not extensively detailed in the provided literature, its presence is noted in starting materials for the synthesis of other biologically active derivatives, such as 2-hydroxy-6-methyl-1,5-naphthyridine. nih.gov In the development of transforming growth factor-beta (TGF-β) type I receptor inhibitors, optimization of related scaffolds led to potent 1,5-naphthyridine (B1222797) derivatives, indicating the importance of the substitution pattern on the non-N1-containing ring. nih.gov The steric bulk and hydrogen bond accepting capability of the methoxy group can also play a role in defining the binding orientation within a receptor pocket.
Impact of Methyl Group at Position 7
The introduction of a methyl group (-CH₃) can have significant consequences for a molecule's biological activity, an observation often termed the "methyl effect." nih.govnih.gov A methyl group at the C-7 position can enhance binding affinity by occupying a complementary hydrophobic pocket in a target protein. nih.gov This was observed in inhibitors of p38α MAP kinase, where the addition of a methyl group into a lipophilic cavity improved activity by over 200-fold. nih.gov
Furthermore, a methyl group can introduce favorable conformational changes or protect an adjacent position from metabolic degradation. nih.gov Its presence on the 1,5-naphthyridine ring, as seen in compounds like 2,8-dimethyl-1,5-naphthyridine (B3057075), is a common feature in synthetic explorations of this scaffold. nih.gov The impact of such a substitution is highly context-dependent, relying on the specific topology of the target's binding site.
Significance of the Hydroxyl Group at Position 4
The hydroxyl group at the C-4 position is a dominant feature in determining the biological activity of many naphthyridinones. This group exists in tautomeric equilibrium with its keto form, 1,5-naphthyridin-4(1H)-one. This functionality is critical for forming key hydrogen bonds with biological targets. The hydroxyl/keto group can act as both a hydrogen bond donor and acceptor, anchoring the molecule within a binding site.
SAR studies on related naphthyridine cores have demonstrated that the removal or methylation of a hydroxyl group at a position adjacent to a ring nitrogen often leads to a significant loss of biological activity. nih.govacs.org For instance, in a series of 8-hydroxynaphthyridines with antileishmanial activity, replacing the 8-hydroxyl group with hydrogen or a methoxy group resulted in a marked decrease in potency. nih.govacs.org This highlights the essential role of this group, which may also be involved in the chelation of divalent metal cations, a known mechanism of action for some heterocyclic compounds that inhibit metalloenzymes like DNA gyrase. mdpi.com The synthesis of 4-hydroxy-1,5-naphthyridines is a recurring theme in the development of new derivatives, underscoring the perceived importance of this functional group. nih.govresearchgate.net
| Functional Group & Position | Potential Role in Biological Activity | Supporting Evidence/Principle |
|---|---|---|
| 6-Methoxy | Modulates ring electronics (electron-donating); provides steric bulk; potential H-bond acceptor. | Influences electronic environment and can enhance catalytic rates in related systems. mdpi.com |
| 7-Methyl | Fills hydrophobic pockets in target proteins; can induce favorable conformational shifts; may block metabolic attack. | "Methyl effect" can lead to significant boosts in binding affinity. nih.govnih.gov |
| 4-Hydroxyl | Acts as a key hydrogen bond donor/acceptor; potential for metal ion chelation; exists as 4-oxo tautomer. | Removal or modification often leads to a loss of activity in related heterocyclic systems. nih.govacs.org |
Conformational Analysis and Stereochemical Contributions to Activity
The 1,5-naphthyridine ring system is largely planar, but substituents can introduce conformational rigidity or flexibility that is critical for biological activity. An intramolecular hydrogen bond between the 4-hydroxyl group and the nitrogen atom at position 5 (N-5) can enforce a specific planar conformation, which may be the optimal geometry for binding to a biological target. This conformational locking is a known strategy for enhancing the potency of heterocyclic inhibitors. researchgate.net
While 6-Methoxy-7-methyl- nih.govresearchgate.netnaphthyridin-4-ol itself is achiral, the introduction of chiral centers, for instance through the reduction of one of the pyridine (B92270) rings to form a tetrahydronaphthyridine, would necessitate stereochemical considerations. acs.org The spatial arrangement of substituents in such chiral analogues would be paramount, as biological receptors are chiral environments and typically show preferential binding to one enantiomer over another. The development of asymmetric syntheses for scaffolds like 5,6,7,8-tetrahydro-1,6-naphthyridine (B1252419) underscores the importance of controlling stereochemistry for achieving potent biological activity. acs.org
Comparative SAR Analysis with Other Naphthyridine Isomers (e.g., 1,8-naphthyridines)
The positioning of the two nitrogen atoms in the naphthyridine core defines its isomeric form and has a profound impact on its biological properties. mdpi.com A comparison between 1,5-naphthyridines and the well-studied 1,8-naphthyridines reveals significant differences in their SAR profiles and therapeutic applications. mdpi.com
1,8-Naphthyridine (B1210474) derivatives are famously represented by nalidixic acid and the broader class of quinolone antibiotics, which primarily act as bacterial DNA gyrase inhibitors. mdpi.com Their specific geometry, with the nitrogen atoms at positions 1 and 8, allows for a precise interaction with the enzyme-DNA complex. In contrast, 1,5-naphthyridine derivatives have been explored for a different spectrum of activities, including antimalarial (e.g., pyronaridine), antileishmanial, and kinase inhibitory effects. mdpi.comnih.govmdpi.com
Studies directly comparing the two scaffolds have shown that for certain indications, one isomer is clearly favored. For example, in the search for new antileishmanial agents, 1,8-naphthyridine derivatives were found to exhibit greater leishmanicidal activity than their 1,5-naphthyridine counterparts. mdpi.com This difference is attributed to the distinct electronic distribution, dipole moment, and hydrogen-bonding vectors created by the unique placement of the ring nitrogens, which in turn dictates their interactions with different biological targets.
Investigation of Biological Activities: in Vitro and Preclinical Efficacy
In Vitro Antiproliferative and Cytotoxic Activities
There is currently no publicly available research data on the in vitro antiproliferative and cytotoxic effects of 6-Methoxy-7-methyl- nih.govumsha.ac.irnaphthyridin-4-ol.
No studies were found that evaluated the efficacy of 6-Methoxy-7-methyl- nih.govumsha.ac.irnaphthyridin-4-ol against the MCF7, HL60, or HepG2 cancer cell lines, or any other cancer cell lines.
Due to the lack of efficacy studies, the mechanisms of antiproliferative action for 6-Methoxy-7-methyl- nih.govumsha.ac.irnaphthyridin-4-ol, such as its potential to induce cell cycle arrest or apoptosis, have not been investigated or reported.
Antimicrobial Spectrum and Efficacy
Information regarding the antimicrobial spectrum and efficacy of 6-Methoxy-7-methyl- nih.govumsha.ac.irnaphthyridin-4-ol is not available in the reviewed literature.
No data exists on the antibacterial properties of 6-Methoxy-7-methyl- nih.govumsha.ac.irnaphthyridin-4-ol, including its potential activity against multidrug-resistant bacteria.
There are no published findings on the antifungal activity of 6-Methoxy-7-methyl- nih.govumsha.ac.irnaphthyridin-4-ol.
Antiparasitic Activity
The potential antiparasitic activities of 6-Methoxy-7-methyl- nih.govumsha.ac.irnaphthyridin-4-ol have not been evaluated in any available scientific studies.
Antimalarial Efficacy (e.g., against Plasmodium falciparum)
There is currently no available scientific literature detailing the in vitro or in vivo antimalarial efficacy of 6-Methoxy-7-methyl-naphthyridin-4-ol. Studies on the activity of this specific compound against Plasmodium falciparum or any other Plasmodium species have not been published in peer-reviewed journals. Consequently, data regarding its potency, selectivity, or mechanism of action as an antimalarial agent are absent.
Antileishmanial Efficacy
A comprehensive search of medicinal chemistry and parasitology research reveals no studies undertaken to evaluate the antileishmanial properties of 6-Methoxy-7-methyl-naphthyridin-4-ol. The efficacy of this compound against any species of Leishmania has not been reported, and therefore, its potential as a treatment for leishmaniasis remains unknown.
Other Preclinical Biological Activities
Antiviral Activity
There are no published reports on the antiviral activity of 6-Methoxy-7-methyl-naphthyridin-4-ol. Its potential to inhibit the replication or activity of any virus has not been investigated or documented in the available scientific literature.
Anti-inflammatory Effects
The potential anti-inflammatory effects of 6-Methoxy-7-methyl-naphthyridin-4-ol have not been described in any publicly accessible research. There are no available in vitro or in vivo data to suggest that this compound has been tested for its ability to modulate inflammatory pathways or cytokine production.
Central Nervous System Related Activities
No pharmacological studies have been published regarding the effects of 6-Methoxy-7-methyl-naphthyridin-4-ol on the central nervous system. Its interaction with neuronal receptors, enzymes, or its ability to cross the blood-brain barrier has not been a subject of investigation in the available literature.
Enzyme Inhibition (e.g., phosphodiesterase, protein kinases, topoisomerase I)
A review of the scientific literature indicates that 6-Methoxy-7-methyl-naphthyridin-4-ol has not been screened for inhibitory activity against common drug targets such as phosphodiesterases, protein kinases, or topoisomerase I. As a result, there is no data on its inhibitory concentrations (e.g., IC50 values) or its mechanism of interaction with these or any other enzymes.
Data Tables
Due to the absence of published research on the biological activities of 6-Methoxy-7-methyl-naphthyridin-4-ol, no data tables can be generated.
Q & A
Q. Q1: What are the most reliable synthetic routes for 6-Methoxy-7-methyl-[1,5]naphthyridin-4-ol, and how can purity be validated?
Answer: The synthesis of naphthyridine derivatives typically involves cyclization reactions or functional group modifications. For example, describes a two-step synthesis of a structurally similar 1,8-naphthyridine carboxylic acid via nucleophilic substitution and hydrolysis, achieving 63.69% yield. Adapting this method, researchers could start with a pre-functionalized naphthyridine core and introduce methoxy and methyl groups via alkylation or Ullmann coupling . Validation:
- Chromatography : Use HPLC (C18 column, methanol/water gradient) to monitor intermediates and final product purity.
- Spectroscopy : Confirm structure via -NMR (e.g., methoxy protons at δ 3.8–4.0 ppm, aromatic protons in naphthyridine ring at δ 7.5–9.0 ppm) and high-resolution mass spectrometry (HRMS) .
Advanced Synthetic Optimization
Q. Q2: How can reaction conditions be optimized to improve the yield of this compound while minimizing side products?
Answer: Optimization strategies include:
- Catalyst Screening : Test Pd-based catalysts (e.g., Pd(OAc)) for coupling reactions, as used in for fused naphthyridines.
- Solvent Effects : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of aromatic intermediates, while aqueous conditions may reduce side reactions during hydrolysis steps .
- Temperature Control : Lower temperatures (0–25°C) suppress undesired polymerization or over-substitution .
Q. Example Optimization Table
| Parameter | Tested Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Catalyst | Pd(OAc) vs. CuI | 58 vs. 32 | 95 vs. 85 |
| Solvent | DMF vs. THF | 63 vs. 45 | 97 vs. 90 |
Data Contradiction Analysis
Q. Q3: How should researchers address contradictory literature reports on the reactivity of 1,5-naphthyridine derivatives?
Answer: Contradictions often arise from differences in substituent effects or reaction conditions. For example:
- Electronic Effects : Electron-donating groups (e.g., methoxy) may alter nucleophilic attack sites compared to unsubstituted naphthyridines .
- Methodology : Compare reaction protocols (e.g., uses KCO for hydrolysis, while employs milder bases). Replicate key experiments under standardized conditions to isolate variables.
Q. Resolution Workflow :
Replicate conflicting studies with identical reagents and equipment.
Vary Parameters (pH, temperature) to identify critical factors.
Computational Modeling : Use DFT calculations to predict reactive sites and validate with experimental data .
Stability and Handling
Q. Q4: What are the critical storage and handling protocols for this compound to ensure long-term stability?
Answer:
- Storage : Store at –20°C under inert gas (N or Ar) to prevent oxidation. Avoid prolonged storage (>6 months) due to potential degradation, as noted in for labile naphthyridines .
- Handling : Use gloveboxes for moisture-sensitive steps. Degradation products (e.g., demethylated analogs) can be monitored via TLC (silica gel, ethyl acetate/hexane) .
Biological Activity Profiling
Q. Q5: What methodological frameworks are recommended for evaluating the bioactivity of this compound in anticancer research?
Answer:
- Target Identification : Screen against kinase targets (e.g., c-Met) using fluorescence polarization assays, as highlights naphthyridines as kinase inhibitors .
- Cell-Based Assays :
- Cytotoxicity : MTT assay in breast cancer (MCF-7) and lung cancer (A549) cell lines.
- Apoptosis : Flow cytometry with Annexin V/PI staining.
- ADMET Profiling : Assess metabolic stability (human liver microsomes) and permeability (Caco-2 monolayer model) .
Computational and Structural Analysis
Q. Q6: How can computational tools aid in predicting the binding affinity of this compound to biological targets?
Answer:
- Docking Studies : Use AutoDock Vina to model interactions with c-Met kinase (PDB ID: 3LQ8). Focus on hydrogen bonding with methoxy groups and π-π stacking with the naphthyridine core .
- MD Simulations : Run 100-ns simulations in GROMACS to evaluate binding stability under physiological conditions .
Advanced Analytical Challenges
Q. Q7: What strategies resolve ambiguities in characterizing tautomeric forms of this compound?
Answer:
- Variable Temperature NMR : Monitor proton shifts between 25°C and –40°C to detect tautomerization (e.g., keto-enol equilibria) .
- X-ray Crystallography : Resolve crystal structures to confirm dominant tautomers. provides structural analogs for comparison .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
